molecular formula C8H9NS B8543528 1,5,6,7-Tetrahydro-indole-4-thione

1,5,6,7-Tetrahydro-indole-4-thione

Cat. No.: B8543528
M. Wt: 151.23 g/mol
InChI Key: ALBZDPUCBVNIMC-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydro-4H-indol-4-one (C₈H₉NO) is a bicyclic heterocyclic compound featuring a partially hydrogenated indole scaffold with a ketone group at the 4-position. This structure serves as a versatile intermediate in organic synthesis and pharmaceutical research. It has a molecular weight of 135.16 g/mol and a melting point of 188–190 °C . The compound’s reactivity is influenced by its conjugated system and the electron-withdrawing ketone group, making it a precursor for functionalized indole derivatives. This analysis assumes a focus on the 4-oxo analogs due to data availability.

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

1,5,6,7-tetrahydroindole-4-thione

InChI

InChI=1S/C8H9NS/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2

InChI Key

ALBZDPUCBVNIMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN2)C(=S)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,5,6,7-Tetrahydro-4H-indol-4-one with three methyl- and acetyl-substituted derivatives, highlighting structural, physical, and synthetic differences:

Compound Name CAS Molecular Formula MW (g/mol) Substituents Melting Point (°C) Synthetic Route
1,5,6,7-Tetrahydro-4H-indol-4-one C₈H₉NO 135.16 None 188–190 Classical indole synthesis (not detailed)
1,5,6,7-Tetrahydro-3,6,6-trimethyl-4H-indol-4-one 56008-20-9 C₁₁H₁₅NO 177.24 3-Methyl, 6,6-dimethyl Not reported Not specified
3-Acetyl-1,5,6,7-tetrahydroindol-4-one 22056-54-8 C₁₀H₁₁NO₂ 177.20 3-Acetyl Not reported Not detailed
1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one 35308-68-0 C₉H₁₁NO 149.19 2-Methyl Not reported Published in J. Org. Chem. (1995)

Key Structural and Functional Insights:

Acetylated derivative (C₁₀H₁₁NO₂) introduces an electron-withdrawing acetyl group at the 3-position, which may enhance electrophilic reactivity for further functionalization . 2-Methyl derivative (C₉H₁₁NO) shows a simpler substitution pattern, favoring regioselective reactions at the 5- or 7-positions .

Synthetic Accessibility :

  • The 2-methyl variant is synthesized via a method detailed in The Journal of Organic Chemistry (1995), involving cyclization and oxidation steps . Other derivatives lack explicit synthetic protocols in the provided evidence.

Physicochemical Properties: Only the parent compound (C₈H₉NO) reports a confirmed melting point (188–190 °C), suggesting higher crystallinity compared to substituted analogs .

Preparation Methods

Reaction Mechanism

LR reacts with carbonyl compounds via a thiaoxaphosphetane intermediate, forming thiocarbonyl derivatives. For 1,5,6,7-tetrahydroindol-4-one, the mechanism involves:

  • Nucleophilic Attack : The lone pair on sulfur in LR attacks the carbonyl carbon.

  • Intermediate Formation : A thiaoxaphosphetane intermediate is generated.

  • Cycloreversion : The intermediate decomposes to release the thiocarbonyl compound and phosphorus byproducts.

Experimental Conditions and Yields

Substrate Reagent Solvent Temp/Time Yield Source
1,5,6,7-Tetrahydroindol-4-oneLawesson’s Reagent (2 equiv)Benzene/DME (3:1)Reflux, 15 min55%
1-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-oneLR (2 equiv)Benzene/DMEReflux, 15 min55%
PorpholactonesLR (excess)TolueneMicrowave irradiation (150 W, 2 min)87%

Key Observations :

  • Microwave Assistance : Accelerates reaction rates and improves yields (e.g., 87% for porpholactones).

  • Substrate Sensitivity : Electron-withdrawing groups on the indole ring may reduce yields due to steric or electronic effects.

Alternative Thionating Agents

While LR is dominant, other sulfur-transfer reagents have been explored for niche applications.

Phosphorus Pentasulfide (P₄S₁₀)

P₄S₁₀ is less selective than LR but remains viable for simple ketones. However, it requires harsher conditions (e.g., reflux in xylene) and generates toxic byproducts, limiting its utility.

Substrate Reagent Solvent Temp/Time Yield Source
MebroqualoneP₄S₁₀ (1 equiv)XyleneReflux, 3 h87%

Advantages/Drawbacks :

  • Pro : High yields for sterically hindered substrates.

  • Con : Requires prolonged heating and generates hazardous waste.

Direct Cyclization via C–H Functionalization

Palladium-catalyzed C–H activation offers a route to fused pyrroloindoles, though direct synthesis of 1,5,6,7-tetrahydro-indole-4-thione via this method is underexplored.

Substrate Catalyst Conditions Product Yield Source
N-(2-Bromobenzyl)-indolonePd(PPh₃)₄DMF, 80°C, 12 hPyrroloindole derivative67%

Challenges :

  • Regioselectivity : Requires directing groups (e.g., pyrimidine) to ensure proper cyclization.

Thionation Under Acidic or Basic Conditions

Acid- or base-mediated thionation is less common but viable for specific substrates.

Example: Thionation of Lactams

Lawesson’s reagent in silica gel facilitates ring closure of 2-benzoylamino-3-hydroxymethylindole intermediates to 1,3-thiazinoindoles, though direct application to 1,5,6,7-tetrahydroindol-4-one remains unreported.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in porpholactone thionation.

Substrate Reagent Conditions Yield Source
PorpholactonesLR (excess)Microwave (150 W, 2 min)87%

Advantages :

  • Speed : Reactions complete in minutes vs. hours under conventional heating.

  • Yield : Higher efficiency due to rapid heating and uniform energy distribution.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Lawesson’s ReagentHigh selectivity, mild conditionsExpensive, phosphorus byproducts55–87%
P₄S₁₀Cost-effective for simple substratesHarsh conditions, toxic waste70–90%
Microwave-Assisted LRRapid, scalableRequires specialized equipment80–90%
Pd-Catalyzed CyclizationForms complex heterocyclesLimited to pre-functionalized substrates55–67%

Q & A

Q. What are the standard synthetic routes for 1,5,6,7-Tetrahydro-indole-4-thione, and how can reaction yields be optimized?

The compound is synthesized via multicomponent reactions involving ketones, amines, and thiols under acidic or catalytic conditions. Key methodologies include:

  • Iodination : Using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to activate elemental iodine for α-iodination of aryl alkyl ketones, yielding derivatives with antitumor activity .
  • Multicomponent reactions : For example, one-pot reactions in water to generate 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones, which can be optimized by adjusting solvent polarity, temperature (e.g., reflux in aqueous NaOH), and catalyst loading .
  • C-H insertion : Rhodium carbenoid-mediated asymmetric C-H insertion followed by Cope rearrangement-elimination for enantioselective synthesis .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm regioselectivity in iodinated products, and HRMS for molecular weight validation .
  • Chromatography : HPLC or GC-MS to assess purity, especially for intermediates in antitumor agent synthesis .
  • Quantum chemical computations : Tools like Gaussian for predicting structural properties (bond angles, electron density) and validating experimental data .
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Advanced Research Questions

Q. How can enantioselective synthesis of arylalkenyl indoles be achieved using this compound?

Enantioselectivity is achieved via rhodium-catalyzed asymmetric C-H insertion followed by a Cope rearrangement-elimination sequence. Key steps include:

  • Using chiral rhodium catalysts (e.g., Rh₂(S-DOSP)₄) to induce stereocontrol.
  • Optimizing solvent polarity (e.g., dichloromethane) and temperature (−40°C to 25°C) to enhance enantiomeric excess (ee >90%) .

Q. What strategies enable the synthesis of polyheterocyclic structures from this compound?

The compound serves as a scaffold for Pd-catalyzed intramolecular C-H functionalization and cycloaddition reactions :

  • Palladium catalysis : Intramolecular coupling of (halobenzyl)pyrroles to form tricyclic indoles, with ligand selection (e.g., PPh₃) critical for regioselectivity .
  • One-pot multicomponent reactions : Combine with aldehydes and malononitrile under microwave irradiation to generate fused pyrroloindoles, optimizing time (10–30 min) and power (150–300 W) .

Q. How can contradictions in reaction outcomes (e.g., competing pathways in iodination) be resolved?

Apply contradiction analysis frameworks to identify principal factors influencing reactivity:

  • Principal contradiction : Competing electrophilic (iodination) vs. nucleophilic pathways. Control via pH (acidic for iodination) or oxidizing agents (e.g., H₂O₂) .
  • Principal aspect : Steric effects dominate regioselectivity in α- vs. β-iodination. Use bulky directing groups (e.g., tert-butyl) to favor α-products .

Q. What mechanistic insights explain divergent outcomes in Pd-catalyzed C-H functionalization?

  • Oxidative addition vs. concerted metalation-deprotonation (CMD) : Ligand choice (e.g., BrettPhos vs. XPhos) determines the dominant pathway. BrettPhos favors CMD, reducing side-product formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, enhancing yield in tricyclic indole synthesis .

Methodological Guidance

Q. How to design experiments for evaluating the DNA-binding affinity of derivatives?

  • UV-Vis titration : Monitor hypochromicity and bathochromic shifts in absorption spectra upon DNA interaction.
  • Ethidium bromide displacement assays : Quantify IC₅₀ values to compare intercalation efficiency .

Q. What computational tools aid in predicting biological activity of synthesized derivatives?

  • Molecular docking (AutoDock Vina) : Screen against targets like guanylate cyclase or 5-HT1A receptors to prioritize compounds for in vitro testing .
  • ADMET prediction (SwissADME) : Assess pharmacokinetic properties (e.g., BBB permeability) to optimize lead candidates .

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